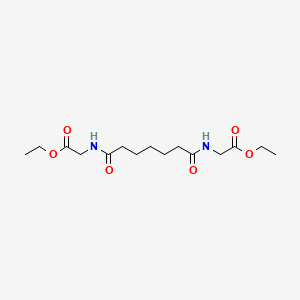![molecular formula C21H17N3O4 B12002966 2-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B12002966.png)
2-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide: is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 360.37 g/mol
CAS Number: Not specified in the available data
This compound belongs to the class of hydrazides and has a distinctive structure, featuring a hydrazide functional group and a nitrophenyl moiety.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves the condensation reaction between 2-hydroxyacetophenone and 4-nitrobenzaldehyde. The reaction proceeds via the Schiff base formation, resulting in the desired product.
Reaction Conditions:Reagents: 2-hydroxyacetophenone, 4-nitrobenzaldehyde
Solvent: Ethanol or methanol
Catalyst: Acidic or basic conditions (e.g., acetic acid or sodium hydroxide)
Temperature: Room temperature or reflux
Reaction Time: Several hours
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions due to the presence of the phenolic hydroxyl group.
Reduction: Reduction reactions are possible, especially at the nitro group.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Hydroxyacetophenone derivatives
- Reduction: Aminophenylacetohydrazide derivatives
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of other organic compounds.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential as a drug candidate due to its structural features.
Industry: Used in the development of new materials or catalysts.
Wirkmechanismus
The exact mechanism of action remains an area of research. its structural features suggest potential interactions with enzymes, receptors, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While specific similar compounds were not mentioned in the available data, further exploration could reveal related hydrazides or nitrophenyl derivatives.
Remember that this information is based on the available data, and further research may provide additional insights into the compound’s properties and applications
Eigenschaften
Molekularformel |
C21H17N3O4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-hydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17N3O4/c25-20(23-22-15-16-11-13-19(14-12-16)24(27)28)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,26H,(H,23,25)/b22-15+ |
InChI-Schlüssel |
BBJFMVRTJNZOPL-PXLXIMEGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)

![[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12002902.png)
![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12002914.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12002921.png)

![[(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12002931.png)

![{2-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B12002944.png)
![{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12002945.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12002955.png)

![{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12002964.png)
